molecular formula C6H7ClN2O B1601686 6-chloro-5-ethylpyridazin-3-ol CAS No. 61404-44-2

6-chloro-5-ethylpyridazin-3-ol

Cat. No.: B1601686
CAS No.: 61404-44-2
M. Wt: 158.58 g/mol
InChI Key: WKVVUMYUSCAURW-UHFFFAOYSA-N
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Description

6-chloro-5-ethylpyridazin-3-ol is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the pyridazine ring

Mechanism of Action

Target of Action

The primary target of 6-chloro-5-ethylpyridazin-3-ol is cyclooxygenases (COXs) . COXs are key enzymes in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever. The compound’s inhibitory action against COXs was confirmed through both in vivo and in vitro analyses .

Mode of Action

This compound interacts with its targets, the COXs, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway . By inhibiting COXs, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation and pain sensation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting COXs and subsequently decreasing prostaglandin production, the compound can alleviate symptoms associated with inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-ethylpyridazin-3-ol typically involves the chlorination of 5-ethylpyridazin-3(2H)-one. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-5-ethylpyridazin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 5-ethylpyridazin-3(2H)-one.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: acetonitrile; temperature: room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent: tetrahydrofuran; temperature: reflux.

    Substitution: Amines, thiols, alkoxides; solvent: ethanol or methanol; temperature: reflux.

Major Products Formed:

    Oxidation: Pyridazine N-oxides.

    Reduction: 5-Ethylpyridazin-3(2H)-one.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

6-chloro-5-ethylpyridazin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

  • 6-Chloro-5-methylpyridazin-3-amine
  • 6-Chloro-N-ethylpyridazin-3-amine
  • 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine

Comparison: 6-chloro-5-ethylpyridazin-3-ol is unique due to the presence of the ethyl group at the 5th position, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted analogs, the ethyl group may provide different steric and electronic effects, leading to variations in its interactions with molecular targets and its overall properties.

Properties

IUPAC Name

3-chloro-4-ethyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)8-9-6(4)7/h3H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVVUMYUSCAURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491711
Record name 6-Chloro-5-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-44-2
Record name 6-Chloro-5-ethylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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